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Compound of Interest

Compound Name: Fosfomycin Tromethamine

Cat. No.: B124862

Technical Support Center: Fosfomycin
Susceptibility Testing

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals encountering
challenges with fosfomycin susceptibility testing, with a specific focus on the issue of "skipped
wells."

Frequently Asked Questions (FAQs)

Q1: What are "skipped wells" in the context of fosfomycin susceptibility testing?

Al: "Skipped wells" refers to a phenomenon observed primarily in broth microdilution (BMD)
antimicrobial susceptibility testing where there is no visible bacterial growth in one or more
wells at lower concentrations of an antibiotic, while growth is observed in wells with higher
concentrations.[1][2][3][4][5][6] This creates an inconsistent and difficult-to-interpret result for
the minimum inhibitory concentration (MIC). For example, you might see growth at 16 pg/mL,
no growth at 8 pg/mL and 4 pg/mL, and then growth again at 2 pg/mL.

Q2: Why is broth microdilution (BMD) not recommended for fosfomycin susceptibility testing by
regulatory bodies like CLSI?
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A2: The Clinical and Laboratory Standards Institute (CLSI) does not recommend BMD for
fosfomycin susceptibility testing due to issues with unsatisfactory precision, the occurrence of
"skipped wells," and trailing endpoints (faint growth over a range of dilutions that makes it
difficult to determine the true MIC).[1][2][3][4][5][7][8] These issues can lead to unreliable and
irreproducible MIC results.

Q3: What is the recommended reference method for fosfomycin susceptibility testing?

A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee
on Antimicrobial Susceptibility Testing (EUCAST) recommend agar dilution (AD) as the
reference, or "gold standard,” method for determining fosfomycin MICs.[1][2][3][6][8] HowevVer,
this method is often considered laborious and less practical for many clinical laboratories.[1][2]

[3]
Q4: What is the role of glucose-6-phosphate (G6P) in fosfomycin susceptibility testing?

A4: Glucose-6-phosphate (G6P) is a crucial supplement in fosfomycin susceptibility testing
media. Fosfomycin enters the bacterial cell through two primary transport systems: the
glycerol-3-phosphate transporter (GlpT) and the hexose phosphate uptake transporter (UhpT).
The expression of the UhpT system is induced by G6P. Supplementing the testing medium with
G6P, typically at a concentration of 25 pg/mL, enhances the uptake of fosfomycin into the
bacterial cell, leading to more accurate and clinically relevant susceptibility results for many
organisms, particularly Enterobacterales.[2][7][9]

Q5: Can the concentration of G6P affect the test results?

A5: Yes, the concentration of G6P can significantly impact the MIC values. Standard protocols
from CLSI and EUCAST specify the use of 25 pg/mL G6P to ensure reproducibility.[9] Using
lower concentrations of G6P may fail to detect low-level fosfomycin resistance, while variations
in G6P concentration can lead to inconsistent results.[9] Conversely, for some organisms like
Stenotrophomonas maltophilia which lack the UhpT transporter, G6P can act as a fosfomycin
antagonist, leading to higher MICs.

Troubleshooting Guide for Skipped Wells

This guide provides a structured approach to troubleshooting the issue of skipped wells during
fosfomycin broth microdilution (BMD) susceptibility testing.
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Problem: | am observing skipped wells in my fosfomycin broth microdilution assay.

Step 1: Verify Inoculum Preparation and Density

 Issue: An incorrect inoculum density is a primary cause of erroneous MIC results, including
skipped wells. Too low an inoculum may lead to sporadic growth, while too high an inoculum
can overwhelm the antibiotic.

e Troubleshooting Actions:

[¢]

Ensure you are preparing the inoculum from a fresh, pure culture (18-24 hours old) grown
on non-selective agar.

o Use several morphologically similar colonies to create the initial suspension to avoid
selecting an atypical variant.[10]

o Standardize the inoculum to a 0.5 McFarland turbidity standard. It is highly recommended
to use a photometric device for accuracy. If comparing visually, use a Wickerham card with
a white background and black lines.[10]

o Use the adjusted inoculum suspension within 15 minutes of preparation, and no later than
60 minutes.[10]

o Ensure the final inoculum concentration in the wells is approximately 5 x 10°"5 CFU/mL.

Step 2: Review Media and Supplement Preparation

 Issue: Improper preparation of the Mueller-Hinton Broth (MHB) or incorrect concentration of
Glucose-6-Phosphate (G6P) can affect fosfomycin activity.

e Troubleshooting Actions:

o Confirm that the MHB is prepared according to the manufacturer's instructions and that the
pH is within the recommended range.

o Verify the final concentration of G6P in the wells is 25 pg/mL. An almost maximal
enhancement of fosfomycin activity is observed at this concentration.[2]
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o Ensure the G6P stock solution is properly stored and has not expired.

Step 3: Check Plate Inoculation and Incubation

 |ssue: Inconsistent inoculation volumes or improper incubation conditions can contribute to
variability in growth.

e Troubleshooting Actions:

o

Use a calibrated multichannel pipette to inoculate the microdilution plates to ensure a
consistent volume is added to each well.

[¢]

Avoid splashing between wells during inoculation.

[e]

To prevent evaporation during incubation, which can alter antibiotic concentrations, seal
the plates with adhesive seals or place them in a plastic bag.

o Incubate the plates at 35°C + 2°C for 16-20 hours in ambient air.

Step 4: Reading and Interpreting Results with Skipped Wells

 Issue: When skipped wells occur despite following the correct procedure, interpreting the
MIC can be challenging.

e Troubleshooting Actions:

[¢]

Acknowledge the unreliability: The presence of skipped wells indicates a potential issue
with the test for that particular isolate, and the result should be considered with caution.

o Repeat the test: The most reliable approach is to repeat the assay, paying close attention
to the details in Steps 1-3.

o Consider the reference method: If skipped wells persist with BMD, consider performing
fosfomycin susceptibility testing using the reference agar dilution method for a more
reliable result.

o Reading the MIC: If a repeat is not feasible, some general guidance for reading plates with
inconsistencies is to read the MIC as the lowest concentration with no growth, but this
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should be noted as an unreliable result. For fosfomycin, given its known issues with BMD,
it is best to re-test.

Data on Skipped Wells and Other Scientific Errors

The following table summarizes the frequency of skipped wells and other scientific errors
observed in a study of 160 clinical Klebsiella pneumoniae isolates when tested with both broth
microdilution (BMD) and the reference agar dilution (AD) method.

. Frequency of
Error Type Testing Method Notes
Occurrence

Up to 10.9% of wells
No-growth wells Broth Microdilution at a given
(Skipped Wells) (BMD) concentration below
the MIC[1][2][4]

Most frequent
scientific error
observed in BMD.[1]

Growth was observed
Growth above Broth Microdilution Up to 3.3% of wells[1]  within three dilutions
measured MIC (BMD) [2] of the measured MIC.
[1][2]

A form of scientific

Single colonies at the o Up to 8.3% of the ]

Agar Dilution (AD) ) error in the reference
MIC time[1][2]

method.
) ) Growth at

Single colonies o Up to 2.5% of the )

Agar Dilution (AD) ) concentrations above
beyond the MIC time[1][2]

the determined MIC.

Experimental Protocols

While broth microdilution is not recommended for fosfomycin, the following are generalized,
detailed methodologies for both agar and broth dilution based on CLSI principles for
researchers who may still need to perform these assays.

Agar Dilution Method for Fosfomycin (Reference
Method)
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This method is based on the principles outlined in CLSI documents M07 and M100.

e Preparation of Fosfomycin Stock Solution:

o Prepare a stock solution of fosfomycin at a concentration of 1280 pug/mL or 10 times the
highest concentration to be tested.

o Use an appropriate solvent as recommended by CLSI guidelines.

o Perform serial dilutions of the stock solution to create the desired range of concentrations.

e Preparation of Agar Plates:

(¢]

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.

o After autoclaving and cooling to 45-50°C in a water bath, add Glucose-6-Phosphate (G6P)
to a final concentration of 25 pg/mL.

o For each fosfomycin concentration, add 1 part of the diluted antibiotic solution to 9 parts of
molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar) to achieve the final desired
concentration.

o Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.

o Prepare a growth control plate containing MHA with G6P but no antibiotic.

e Inoculum Preparation:

o From a pure culture grown overnight on a non-selective agar plate, pick 3-5 colonies and
suspend them in sterile saline.

o Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately
1-2 x 108 CFU/mL).

o Dilute this suspension 1:10 in sterile saline to obtain a concentration of approximately 1-2
x 1077 CFU/mL.

¢ Inoculation and Incubation:
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o Using an inoculum-replicating device, spot-inoculate approximately 1-2 uL of the diluted
bacterial suspension onto the surface of each agar plate, including the growth control
plate. This delivers a final inoculum of approximately 10"4 CFU per spot.

o Allow the inoculum spots to dry completely before inverting the plates.

o Incubate the plates at 35°C + 2°C for 16-20 hours in ambient air.

e Reading the MIC:

o The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth. A
faint haze or a single colony should be disregarded.

Broth Microdilution Method for Fosfomycin

This method is provided for informational purposes, noting the CLSI recommendation against
its use for fosfomycin.

o Preparation of Fosfomycin Dilutions:

o In a 96-well microtiter plate, prepare serial twofold dilutions of fosfomycin in cation-
adjusted Mueller-Hinton Broth (CAMHB) supplemented with G6P to a final concentration
of 25 pg/mL. The final volume in each well should be 100 pL.

o Include a growth control well with CAMHB and G6P but no antibiotic, and a sterility control
well with uninoculated medium.

e Inoculum Preparation:

o Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard in
sterile saline or broth.

o Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10"5
CFU/mL in the microtiter plate wells.

¢ Inoculation and Incubation:
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o Add the appropriate volume of the diluted inoculum to each well of the microtiter plate to
achieve the final concentration.

o Seal the plate to prevent evaporation.

o Incubate at 35°C + 2°C for 16-20 hours in ambient air.

» Reading the MIC:

o The MIC is the lowest concentration of fosfomycin at which there is no visible growth (no
turbidity) in the well. If skipped wells are present, the result is considered unreliable and
the test should be repeated.
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Caption: Fosfomycin uptake is mediated by GIpT and the G6P-inducible UhpT transporter.

Troubleshooting Workflow for Skipped Wells
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Skipped Wells Observed
in BMD Assay

Step 1: Verify Inoculum
- Fresh, pure culture?

- 0.5 McFarland standard?
- Correct final density?

Y

Step 2: Review Media Prep
- Correct MHB used?
- G6P at 25 pg/mL?

\
Step 3: Check Procedure
- Consistent inoculation volume?
- Proper incubation?

Were any issues
identified and corrected?

Repeat BMD Assay

Skipped wells persist?

No (AD not feasible)

Perform Agar Dilution (AD) Report MIC as unreliable
Reference Method and note skipped wells
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Caption: A logical workflow for troubleshooting skipped wells in fosfomycin susceptibility testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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